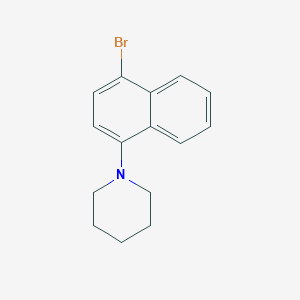
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a compound that features a thiazole ring and a tetrahydropyridine moiety protected by a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine typically involves the following steps:
Formation of the Tetrahydropyridine Moiety: The starting material, 1,2,5,6-tetrahydropyridine, is protected with a Boc group to form 1-Boc-1,2,5,6-tetrahydropyridine.
Thiazole Ring Formation: The protected tetrahydropyridine is then reacted with a thiazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring or the tetrahydropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand its interaction with biological targets.
Industrial Applications: The compound can be utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the thiazole and tetrahydropyridine moieties interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: This compound shares the tetrahydropyridine moiety but differs in the functional groups attached.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar in having a Boc-protected nitrogen-containing ring but with different substituents.
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: Another Boc-protected compound with a different heterocyclic structure.
Uniqueness
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is unique due to the combination of the thiazole ring and the Boc-protected tetrahydropyridine moiety
Propiedades
Fórmula molecular |
C13H19N3O2S |
|---|---|
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
tert-butyl 5-(2-amino-1,3-thiazol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h5,8H,4,6-7H2,1-3H3,(H2,14,15) |
Clave InChI |
IQABRPKXVVKYIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC=C(C1)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
